molecular formula C95H160N34O27 B013351 Neuropeptide S (rat) CAS No. 412938-75-1

Neuropeptide S (rat)

Cat. No.: B013351
CAS No.: 412938-75-1
M. Wt: 2210.5 g/mol
InChI Key: RLPBYGCOBLSFSK-HDNLQJMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuropeptide S (rat) is a 20-amino acid modulatory peptide that was identified in 2004. It is named after its conserved N-terminal serine residue. Neuropeptide S is expressed by a limited number of neurons in the brainstem and has been found to play a role in regulating arousal and anxiety. The peptide exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor widely distributed throughout the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Neuropeptide S typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of Neuropeptide S follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Neuropeptide S undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include oxidized, reduced, and substituted forms of Neuropeptide S, each with distinct biological activities .

Scientific Research Applications

Anxiolytic Effects

NPS has been shown to exert strong anxiolytic effects in both rodent models and potential human applications. Research indicates that NPS can facilitate fear extinction and reduce anxiety responses in stressful situations:

  • Intranasal Administration : Studies have demonstrated that intranasal application of NPS significantly reduces anxiety levels in rats. For instance, a study confirmed that nasal NPS administration (40 nmol) produced anxiolytic effects comparable to intracerebroventricular (icv) administration . This non-invasive method could be particularly beneficial for future therapeutic applications in humans.
  • Mechanism of Action : NPS operates through its receptor (NPSR), which is widely distributed in brain regions associated with anxiety, such as the amygdala. Activation of NPSR leads to alterations in synaptic transmission and plasticity, ultimately influencing anxiety-related behaviors .

Modulation of Arousal and Wakefulness

NPS plays a crucial role in regulating arousal and wakefulness :

  • Increased Locomotor Activity : Central administration of NPS has been shown to enhance locomotor activity and promote wakefulness while simultaneously reducing slow-wave sleep and REM sleep in rats . This suggests a potential application for NPS in treating sleep disorders or conditions characterized by excessive daytime sleepiness.
  • Behavioral Studies : In behavioral tests, NPS-treated animals exhibited increased exploration and reduced defensive behaviors, indicating a heightened state of arousal .

Memory Enhancement

NPS has demonstrated potential for enhancing memory consolidation :

  • Object Recognition Tasks : Research has indicated that icv administration of NPS facilitates object memory consolidation in rats, particularly after a delay period . This effect appears to be context-dependent, suggesting that NPS may enhance memory retention under specific conditions.
  • Social vs. Non-Social Memory : Interestingly, while NPS enhances non-social memory tasks, it does not significantly affect social memory or social preference behaviors, indicating a nuanced role for NPS in cognitive functions .

Pain Modulation

Recent studies have highlighted the role of NPS in modulating pain-related behaviors:

  • Antinociceptive Effects : NPS has been linked to antinociceptive effects through its action on specific inhibitory circuits within the amygdala. Intracerebroventricular administration of NPS has shown promise in alleviating pain-related affective behaviors . This positions NPS as a potential candidate for developing new analgesic therapies.
  • Mechanistic Insights : The activation of NPSR in pain-processing regions suggests that targeting this pathway could lead to innovative approaches for managing chronic pain conditions .

Case Studies and Experimental Findings

StudyMethodFindings
Leonard et al., 2008ICV InjectionDemonstrated anxiolytic effects; facilitated fear extinction.
Xu et al., 2004Behavioral TestsIncreased locomotor activity; reduced REM sleep.
Ruzza et al., 2012Nasal ApplicationConfirmed anxiolytic effects comparable to ICV administration.
Li et al., 2009Pain AssessmentShowed antinociceptive properties via central administration.

Mechanism of Action

Neuropeptide S exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the mobilization of intracellular calcium and the formation of cyclic AMP. These pathways lead to increased neuronal excitability and modulation of neurotransmitter release, ultimately affecting arousal and anxiety levels .

Comparison with Similar Compounds

Neuropeptide S is unique compared to other neuropeptides due to its dual role in promoting arousal and reducing anxiety. Similar compounds include:

Neuropeptide S stands out due to its specific receptor and distinct behavioral effects, making it a valuable target for therapeutic research .

Biological Activity

Neuropeptide S (NPS) is a neuropeptide that plays a significant role in various biological activities, particularly in the modulation of arousal, anxiety, and locomotion. This article provides a comprehensive overview of the biological activity of NPS in rats, highlighting its effects on behavior, receptor interactions, and potential therapeutic implications.

Overview of Neuropeptide S

NPS was first identified as the endogenous ligand for the NPS receptor (NPSR), a G-protein-coupled receptor. It is primarily expressed in the brain and has been shown to influence several neurophysiological processes. The primary structure of rat NPS is SFRNGVGTGMKKTSFQRAKS, which is highly conserved across species .

1. Anxiolytic Effects

NPS has been demonstrated to exert significant anxiolytic effects in various animal models. In studies involving intracerebroventricular (i.c.v.) administration of NPS, it was observed that:

  • Increased Time in Open Arms : In the elevated plus maze (EPM) test, NPS administration led to a significant increase in the time spent by rats in the open arms, indicating reduced anxiety levels .
  • Stress-Induced Hyperthermia : NPS reduced stress-induced hyperthermia, further supporting its anxiolytic properties .

2. Effects on Locomotion and Wakefulness

NPS is associated with increased locomotor activity and wakefulness:

  • Hyperlocomotion : Administering NPS resulted in increased locomotor activity in both naive and habituated mice, as well as those sedated with diazepam .
  • Reduction in Sleep : NPS administration decreased both REM sleep and slow-wave sleep stages in rats, promoting wakefulness instead .

3. Anti-Aggressive Behavior

Recent studies have highlighted the anti-aggressive properties of NPS:

  • Reduction in Aggression : In experiments with Wistar rats bred for high aggression, i.c.v. infusion of NPS significantly reduced aggressive behaviors during resident-intruder tests . This effect appears to be independent of its anxiolytic properties.

NPS exerts its biological effects primarily through its interaction with NPSR. Upon binding to this receptor, NPS activates intracellular signaling pathways that involve phospholipase C (PLC) and cyclic AMP (cAMP), leading to various physiological responses:

  • Calcium Mobilization : NPS increases intracellular calcium concentrations, which are crucial for neuronal excitability and neurotransmitter release .
  • Neuronal Activation : Studies indicate that NPSR is widely distributed in brain regions associated with anxiety and arousal, including the amygdala and hypothalamus .

Research Findings and Case Studies

StudyMethodFindings
Xu et al. (2004)i.c.v. administrationDemonstrated anxiolytic effects via EPM and hyperlocomotion tests; identified receptor distribution .
Nehrenberg et al. (2009)Resident-intruder testShowed reduction in aggression among LAB rats treated with NPS .
Kallupi et al. (2010)Behavioral assaysConfirmed activation of reward circuitry by NPS; implications for addiction behaviors .
Jüngling et al. (2008)Local infusion studiesInvestigated regional effects of NPS on anxiety-related behaviors; localized effects noted in specific brain regions .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for administering Neuropeptide S in rat models to ensure experimental reproducibility?

  • Methodological Answer : Administering Neuropeptide S (NPS) requires precise dosing and delivery methods. For intraventricular or intracerebroventricular (ICV) injections, stereotaxic surgery with coordinates validated for rat brain regions (e.g., amygdala or hypothalamus) is critical . Dose-response curves (e.g., 0.1–10 nmol) should be established using saline or artificial CSF as vehicle controls. Pre-test validation of peptide purity (via HPLC/MS) and batch-to-batch consistency (e.g., peptide content analysis) is essential to minimize variability, especially for behavioral assays .

Q. How should researchers validate the specificity of antibodies targeting Neuropeptide S in immunohistochemistry (IHC) studies?

  • Methodological Answer : Antibody specificity (e.g., ab18252) should be confirmed using knockout (KO) rat models or pre-adsorption controls with excess NPS peptide . Include negative controls (omitting primary antibody) and cross-reactivity tests against structurally similar peptides (e.g., Neuromedin S). For IHC, optimize fixation methods (e.g., paraformaldehyde concentration) to preserve epitopes while minimizing nonspecific binding .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Neuropeptide S in behavioral assays?

  • Methodological Answer : Use mixed-effects models to account for within-subject variability in repeated-measure designs (e.g., elevated plus maze). Non-parametric tests (e.g., Kruskal-Wallis) are suitable for non-normal data. Power analysis should determine sample sizes, considering effect sizes from prior studies (e.g., ≥8 rats/group for anxiety-related endpoints) .

Advanced Research Questions

Q. How can contradictory findings on Neuropeptide S receptor (NPSR) binding affinity in rat models be reconciled?

  • Methodological Answer : Discrepancies may arise from differences in ligand preparation (e.g., oxidation state) or assay conditions (e.g., pH, ion concentration). Employ radioligand binding assays (e.g., ¹²⁵I-NPS) with stringent buffer standardization (e.g., 25 mM HEPES, 5 mM MgCl₂) . Validate results using orthogonal methods like FRET-based receptor activation assays. Meta-analyses of published IC₅₀ values should account for batch-specific peptide purity .

Q. What strategies optimize in vivo delivery of Neuropeptide S to overcome blood-brain barrier (BBB) limitations in chronic studies?

  • Methodological Answer : Use nanoparticle encapsulation (e.g., lipid-based carriers) or conjugation to BBB-penetrating peptides (e.g., Angiopep-2). Validate delivery efficacy via CSF sampling or microdialysis . For long-term studies, consider osmotic minipumps with catheter placement verified post-mortem .

Q. How should researchers design experiments to disentangle the anxiolytic vs. arousal-promoting effects of Neuropeptide S in rats?

  • Methodological Answer : Employ a dual-task paradigm combining behavioral (e.g., open field test) and physiological measures (e.g., EEG/EMG for sleep-wake cycles). Use NPSR antagonists (e.g., SHA-68) to isolate receptor-specific effects. Control for circadian timing, as NPS modulates circadian rhythms .

Q. What computational tools are effective for modeling Neuropeptide S signaling pathways in rat neuronal networks?

  • Methodological Answer : Use kinetic modeling software (e.g., COPASI) to simulate NPS-NPSR interactions, incorporating parameters from patch-clamp electrophysiology data. Validate models against calcium imaging results from primary neuronal cultures .

Q. Data Interpretation & Contradiction Analysis

Q. How to address variability in Neuropeptide S-induced locomotor activity across studies?

  • Methodological Answer : Variability may stem from rat strain differences (e.g., Sprague-Dawley vs. Wistar). Conduct strain-comparison sub-studies and standardize housing conditions (e.g., light/dark cycles). Report raw data (e.g., activity counts/minute) alongside normalized metrics to facilitate cross-study comparisons .

Q. What criteria should guide the selection of controls for Neuropeptide S knockout (KO) rat studies?

  • Methodological Answer : Use littermate wild-type (WT) controls to minimize genetic background noise. Include rescue experiments (e.g., viral NPS overexpression in KO rats) to confirm phenotype causality. Validate KO efficiency via qPCR and functional assays (e.g., cAMP accumulation post-NPSR activation) .

Q. How to interpret conflicting results on Neuropeptide S’s role in fear extinction?

  • Methodological Answer : Contextual factors (e.g., shock intensity) and extinction protocol differences (e.g., massed vs. spaced trials) significantly impact outcomes. Use optogenetic NPS release paired with fear conditioning to temporally resolve its effects. Meta-regression analyses can identify moderators (e.g., sex differences) across studies .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPBYGCOBLSFSK-HDNLQJMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H160N34O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.